molecular formula C13H18N4O3 B12268257 2-(Morpholine-4-carbonyl)-4-(pyrazin-2-yl)morpholine

2-(Morpholine-4-carbonyl)-4-(pyrazin-2-yl)morpholine

Cat. No.: B12268257
M. Wt: 278.31 g/mol
InChI Key: NVXAWJFLVODFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholine-4-carbonyl)-4-(pyrazin-2-yl)morpholine is a complex organic compound that features both morpholine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic substitution reactions: These reactions can be used to introduce the morpholine and pyrazine rings into the compound.

    Catalytic reactions: Catalysts may be employed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholine-4-carbonyl)-4-(pyrazin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological processes and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(Morpholine-4-carbonyl)-4-(pyrazin-2-yl)morpholine exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-carbonyl)-4-(pyridin-2-yl)morpholine
  • 2-(Morpholine-4-carbonyl)-4-(quinolin-2-yl)morpholine

Uniqueness

2-(Morpholine-4-carbonyl)-4-(pyrazin-2-yl)morpholine is unique due to the presence of both morpholine and pyrazine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

morpholin-4-yl-(4-pyrazin-2-ylmorpholin-2-yl)methanone

InChI

InChI=1S/C13H18N4O3/c18-13(16-3-6-19-7-4-16)11-10-17(5-8-20-11)12-9-14-1-2-15-12/h1-2,9,11H,3-8,10H2

InChI Key

NVXAWJFLVODFBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.